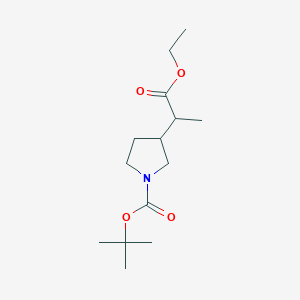![molecular formula C8H7Br2F3N2S B2622420 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine CAS No. 339020-36-9](/img/structure/B2622420.png)
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine (DBTFSP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine family, which is a heterocyclic aromatic compound that contains a six-membered ring of four carbon atoms and two nitrogen atoms. DBTFSP has been found to be a useful reagent in the synthesis of a variety of compounds, and it has been studied for its potential as a drug target.
Aplicaciones Científicas De Investigación
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine has been used in a variety of scientific research applications. It has been studied as a potential drug target, and it has been used as a reagent in the synthesis of a variety of compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. Additionally, it has been used as a catalyst in the synthesis of a variety of organic compounds, including amides and esters.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine is not yet fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can accept a pair of electrons from another molecule. This allows it to form strong bonds with other molecules, which can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine are not yet fully understood. However, it has been found to have an inhibitory effect on the enzyme CYP2D6, which is involved in the metabolism of a variety of drugs. Additionally, it has been found to have a mild stimulatory effect on the enzyme CYP3A4, which is involved in the metabolism of a variety of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity, making it safe to handle in a laboratory setting. However, one of the limitations of using 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine in lab experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine could focus on further exploring its potential as a drug target, as well as its potential uses as a catalyst in the synthesis of a variety of organic compounds. Additionally, further research could investigate the biochemical and physiological effects of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine, as well as its potential toxic effects. Additionally, further research could investigate the mechanism of action of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine and its potential applications in the synthesis of a variety of heterocyclic compounds. Finally, further research could investigate the potential uses of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine in the development of new drugs or drug delivery systems.
Métodos De Síntesis
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine can be synthesized in a two-step process. First, the starting material, 4-bromo-3,4,4-trifluorobutyl bromide, is reacted with sodium sulfide in a solvent such as dimethyl sulfoxide (DMSO) to form the intermediate product, 2-[(3,4-dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine-4-thione. This intermediate product can then be oxidized with hydrogen peroxide to form the final product, 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine.
Propiedades
IUPAC Name |
2-(3,4-dibromo-3,4,4-trifluorobutyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F3N2S/c9-7(11,8(10,12)13)2-5-16-6-14-3-1-4-15-6/h1,3-4H,2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJNODBCPMGHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCC(C(F)(F)Br)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2622338.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate](/img/structure/B2622340.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol](/img/structure/B2622341.png)


![1-(4-Chloro-2-nitrophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2622349.png)
![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2622352.png)
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)


![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)
